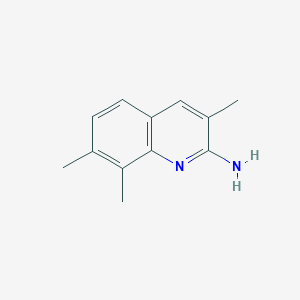![molecular formula C20H13FN2O2S B14154434 3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 94655-71-7](/img/structure/B14154434.png)
3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, fluorophenyl, and phenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-amino-3-fluorophenol with 4-chloro-2-pyridinecarboxamide in the presence of potassium tert-butoxide and dimethyl sulfoxide can yield the desired product . The reaction conditions often include specific temperature controls and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
化学反応の分析
Types of Reactions
3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted thienopyridines. These products can further undergo additional transformations to yield a wide range of compounds with diverse properties.
科学的研究の応用
3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of advanced materials with specific electronic and optical properties
作用機序
The mechanism of action of 3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target molecules .
類似化合物との比較
Similar Compounds
- 4-(4-Amino-3-fluorophenoxy)-pyridine-2-carboxylic acid
- 8-(4-Bromophenyl)-6-(4-fluorophenyl)-3-phenyl-pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one
Uniqueness
3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both fluorophenyl and phenyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both synthetic and biological contexts .
特性
CAS番号 |
94655-71-7 |
|---|---|
分子式 |
C20H13FN2O2S |
分子量 |
364.4 g/mol |
IUPAC名 |
3-amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H13FN2O2S/c21-13-8-6-11(7-9-13)14-10-15(12-4-2-1-3-5-12)23-19-16(14)17(22)18(26-19)20(24)25/h1-10H,22H2,(H,24,25) |
InChIキー |
YPUZBSVKNQYCAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)F)C(=C(S3)C(=O)O)N |
溶解性 |
51.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


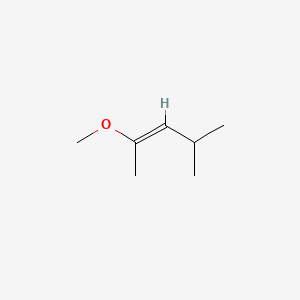
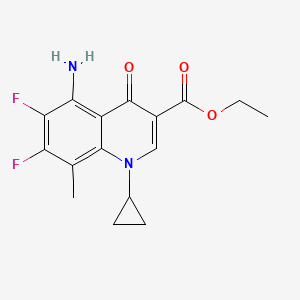
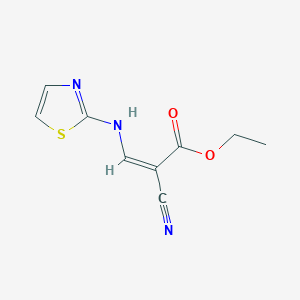
![N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14154373.png)
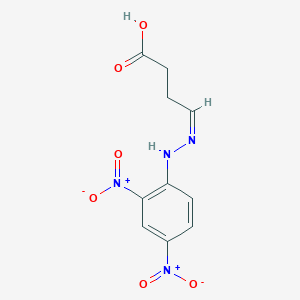
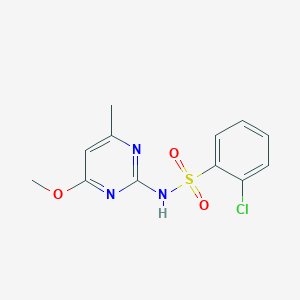
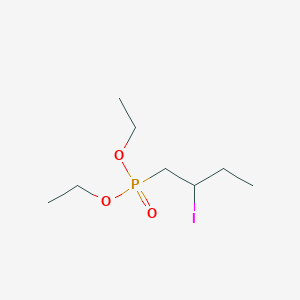
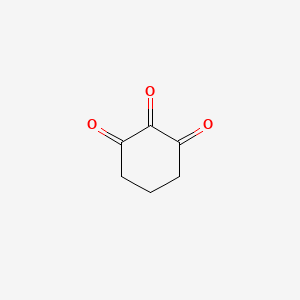
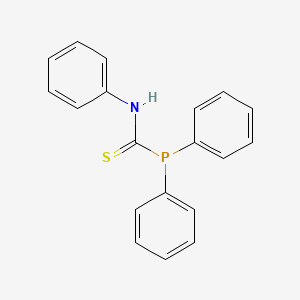
![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)
![8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14154407.png)

